N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a unique structure combining a chlorophenyl group, an indole moiety, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting ethyl acetoacetate with thiourea under acidic conditions.
Indole Derivative Formation: The indole moiety is prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the thiazolidinone and indole derivatives with 4-chlorophenyl acetic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, leading to reduced phosphorylation of target proteins and subsequent inhibition of cell signaling pathways involved in cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but lacks the indole and thiazolidinone moieties.
Naphthalene Derivatives: Contain aromatic rings similar to the indole moiety but differ in their overall structure and functional groups.
Uniqueness
N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to its combination of a chlorophenyl group, an indole moiety, and a thiazolidinone ring. This unique structure imparts specific chemical properties and biological activities that are not observed in simpler compounds.
Properties
Molecular Formula |
C21H16ClN3O3S2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-2-24-20(28)18(30-21(24)29)17-14-5-3-4-6-15(14)25(19(17)27)11-16(26)23-13-9-7-12(22)8-10-13/h3-10H,2,11H2,1H3,(H,23,26)/b18-17- |
InChI Key |
SPFNPYBLAYBDOV-ZCXUNETKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
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